2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN7O/c23-20-17(2-1-11-25-20)22(31)26-16-5-3-14(4-6-16)18-7-8-19-27-28-21(30(19)29-18)15-9-12-24-13-10-15/h1-13H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZPMYTOKSLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that the compound may inhibit certain enzymes, altering their function and leading to various biological effects.
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.
Biological Activity
2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features multiple pharmacophoric groups, including:
- Chloro group : Enhances lipophilicity and biological activity.
- Triazolo-pyridazine moiety : Known for various biological activities including anticancer effects.
- Nicotinamide structure : Associated with various metabolic processes.
Anticancer Properties
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activities. For instance, a study highlighted that compounds with similar structures demonstrated potent inhibition against various cancer cell lines. Specifically:
- In vitro studies showed IC50 values ranging from 0.17 µM to 6.2 µM against different cancer types, including colon and breast cancers .
- Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A related triazolo-pyridazine was found effective against Cryptosporidium parvum, with an EC50 of 0.17 µM. This suggests potential applications in treating parasitic infections .
Case Study 1: Anticancer Efficacy
A recent study investigated the structure-activity relationship (SAR) of triazolo-pyridazine derivatives, revealing that modifications in the pyridine ring significantly impacted their potency against cancer cells. The most potent analogs were shown to selectively inhibit c-Met kinases, which are crucial in tumor growth and metastasis. Notably, one compound achieved an IC50 of 0.005 µM in preclinical trials for non-small cell lung cancer .
Case Study 2: Antimicrobial Action
Another study focused on the efficacy of triazolopyridazine SLU-2633 against Cryptosporidium parvum. The findings indicated that while the parent compound had modest potency (EC50 = 2.1 µM), modifications led to enhanced efficacy and reduced cytotoxicity, making it a promising candidate for further development against cryptosporidiosis .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis or repair.
- Receptor Modulation : The compound can potentially modulate receptor activity related to cell signaling pathways.
Research Findings Summary
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Substituent Impact on Physicochemical Properties
- Chlorine-Containing Derivatives : The target compound and ’s sulfanylacetamide analog share a 4-chlorophenyl group, which likely improves lipophilicity and target binding. However, the sulfanyl group in ’s compound may enhance solubility compared to the target’s chloronicotinamide .
- Amide vs.
- Melting Points: highlights that triazolopyridazine derivatives with bulky substituents (e.g., benzoylamino in E-4b) exhibit high melting points (>250°C), suggesting strong crystal lattice interactions, whereas smaller substituents (e.g., methyl in Lin28-1632) may reduce thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
